2-(3-BENZOYL-1H-INDOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
Overview
Description
2-(3-BENZOYL-1H-INDOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features both indole and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BENZOYL-1H-INDOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the benzoyl group. The thiophene moiety is then incorporated through a series of coupling reactions. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents such as acetic anhydride or acetyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3-BENZOYL-1H-INDOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the indole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(3-BENZOYL-1H-INDOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-BENZOYL-1H-INDOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The indole and thiophene moieties may interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Indol-3-yl)-N-[(thiophen-2-yl)methyl]acetamide
- 3-Benzoyl-1H-indole
- Thiophene-2-carboxamide
Uniqueness
2-(3-BENZOYL-1H-INDOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is unique due to the combination of the benzoyl, indole, and thiophene groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
IUPAC Name |
2-(3-benzoylindol-1-yl)-N-(thiophen-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c25-21(23-13-17-9-6-12-27-17)15-24-14-19(18-10-4-5-11-20(18)24)22(26)16-7-2-1-3-8-16/h1-12,14H,13,15H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGOZMJFDYMZLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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